molecular formula C17H20N2O B1215702 Remacemide CAS No. 118754-12-4

Remacemide

货号: B1215702
CAS 编号: 118754-12-4
分子量: 268.35 g/mol
InChI 键: YSGASDXSLKIKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Remacemide, a compound primarily studied for its neuroprotective and anticonvulsant properties, has garnered attention due to its unique mechanism of action and metabolic profile. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and clinical research findings.

Overview of this compound

This compound hydrochloride (chemical name: 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride) is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for various neurological conditions, including epilepsy, Huntington's disease, and Parkinson's disease .

This compound exhibits a dual mechanism of action:

  • NMDA Receptor Antagonism : It binds weakly and noncompetitively to the NMDA receptor complex, blocking both the ionic channel and allosteric modulatory sites . The IC50 for blocking the ion channel is reported to be between 8 and 68 µM .
  • Prodrug Activity : Importantly, this compound is metabolized into a more potent desglycine derivative known as FPL 12495. This metabolite is believed to be responsible for much of this compound's neuroprotective effects against excitotoxicity associated with NMDA receptor activation .

Anticonvulsant Activity

Research indicates that this compound possesses significant anticonvulsant properties. In animal models, it has shown efficacy against seizures induced by maximal electroconvulsive shock (MES) and N-methyl-D,L-aspartate (NMDLA) . The transformation to its active metabolite enhances its potency in these contexts.

Neuroprotective Effects

Studies have demonstrated that this compound and its metabolites can protect neuronal cells from NMDA-induced toxicity. Specifically, the desglycine derivative has been shown to prevent increases in intracellular calcium levels and preserve protein kinase C activity in cultured neurons exposed to NMDA . This neuroprotective action is crucial in conditions characterized by excitotoxicity.

Clinical Research Findings

Several clinical trials have explored the efficacy of this compound in treating various neurological disorders:

Study TypeConditionSample SizeKey Findings
Double-blind placebo-controlled trialRefractory epilepsy32 patientsThis compound was effective in reducing seizure frequency compared to placebo .
Phase II trialHuntington's disease347 patientsDemonstrated extended survival and delayed disease progression when combined with Coenzyme Q10 .
Pharmacokinetic studyVarious conditionsVariesLower plasma concentrations observed in patients taking enzyme-inducing antiepileptic drugs (AEDs) compared to those not on such treatments .

Case Studies

  • Refractory Epilepsy : In a double-blind study involving patients with refractory epilepsy, those treated with this compound experienced a significant reduction in seizure frequency compared to those receiving placebo. The study highlighted the potential for this compound to be used as an adjunct therapy in refractory cases .
  • Huntington's Disease : A pilot study indicated that patients receiving this compound showed improved survival rates and delayed symptom onset when treated alongside Coenzyme Q10. This suggests a synergistic effect that warrants further investigation .

属性

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide
Reactant of Route 3
Remacemide
Reactant of Route 4
Remacemide
Reactant of Route 5
Remacemide
Reactant of Route 6
Remacemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。